

commercial availability of 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

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Compound of Interest

Compound Name: **1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine**

Cat. No.: **B592263**

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In-Depth Technical Guide: 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine**, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. This document consolidates information on its commercial availability, physicochemical properties, and potential applications, with a focus on data relevant to research and development.

Chemical Identity and Commercial Availability

1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine, also known as tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate, is a commercially available building block. Its unique structure, combining a Boc-protected piperidine ring with a trifluoroethylamine moiety, makes it a valuable intermediate in the synthesis of more complex molecules, particularly for the development of novel therapeutics.

A number of chemical suppliers offer this compound, ensuring its accessibility for research purposes. The table below summarizes key identifiers and ordering information from a selection of vendors.

| Identifier | Value |
|-------------------|---|
| CAS Number | 1159982-64-5 |
| Molecular Formula | C ₁₂ H ₂₁ F ₃ N ₂ O ₂ |
| Molecular Weight | 282.31 g/mol |
| IUPAC Name | tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate |
| Synonyms | 1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine, tert-butyl 4-(2,2,2-trifluoro-1-aminoethyl)piperidine-1-carboxylate |

Table 1: Chemical Identifiers

| Supplier | Purity |
|--------------------|---------------------|
| BLDpharm | Not specified |
| CymitQuimica | 98% |
| SmallMolecules.com | ≥90% ^[1] |

Table 2: Commercial Supplier Information

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine** are not extensively reported in publicly available literature. However, based on its structure, several properties can be inferred, which are crucial for its handling, reaction setup, and potential formulation.

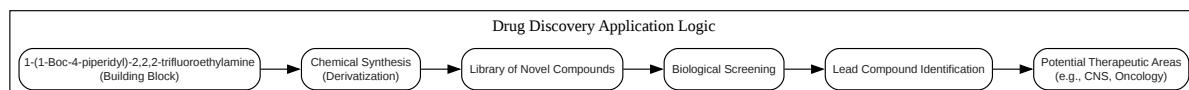
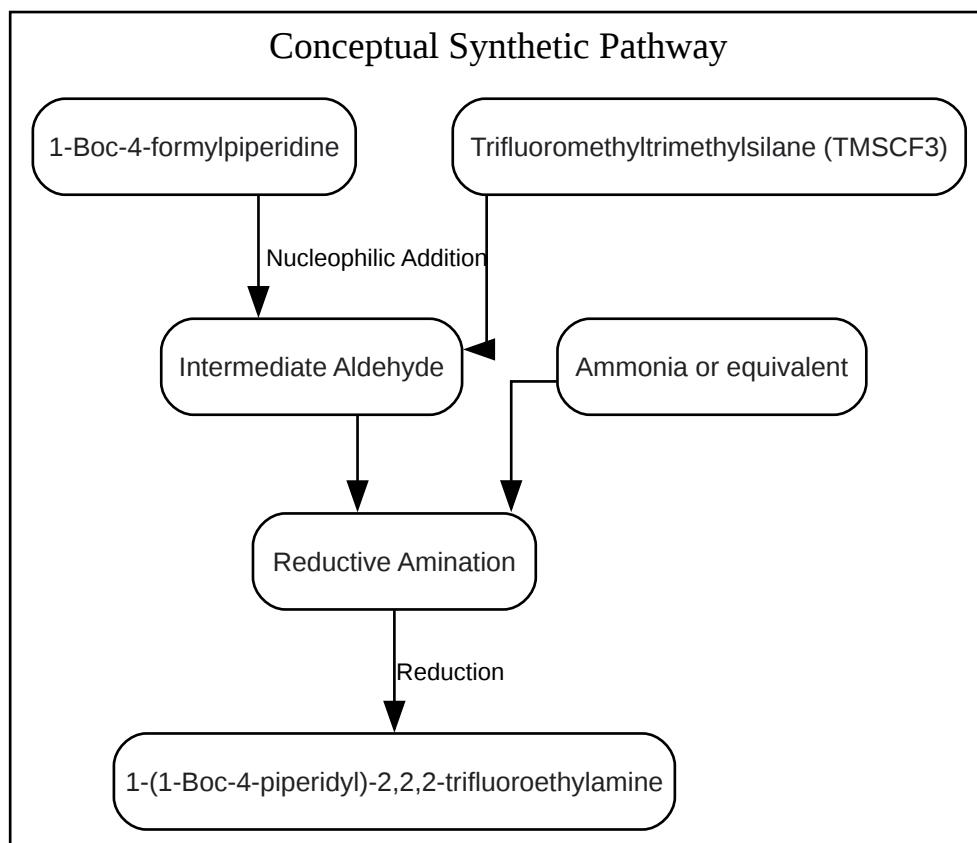
| Property | Value | Source/Method |
|---------------|--|---------------|
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) (predicted) | --- |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |

Table 3: Physicochemical Properties

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine** is not readily available in peer-reviewed journals, a general synthetic strategy can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the coupling of a Boc-protected piperidine precursor with a trifluoroethylamine synthon.

A plausible synthetic workflow is outlined below. This diagram is a conceptual representation and would require experimental optimization.



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References

- 1. [researchgate.net](#) [researchgate.net]

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